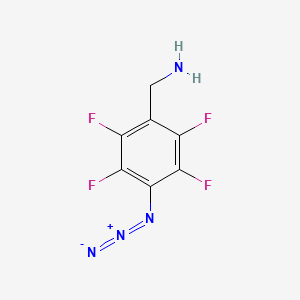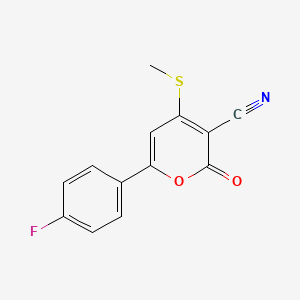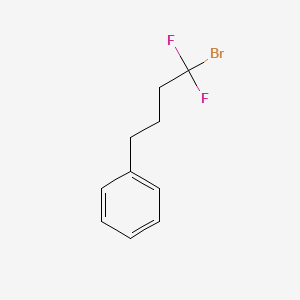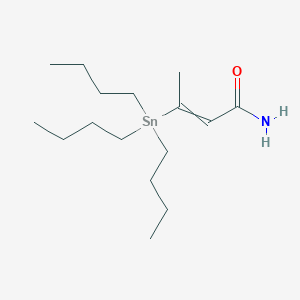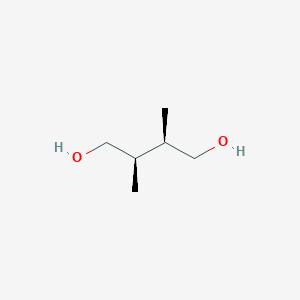
(2R,3R)-2,3-Dimethyl-1,4-butanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-2,3-Dimethyl-1,4-butanediol is a chiral diol with the molecular formula C6H14O2. It is characterized by two methyl groups and two hydroxyl groups attached to a butane backbone. This compound is notable for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2R,3R)-2,3-Dimethyl-1,4-butanediol can be synthesized through several methods. One common approach involves the reduction of 2,3-dimethyl-1,4-butanedione using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective formation of the desired diol.
Industrial Production Methods
In an industrial setting, the production of this compound often involves catalytic hydrogenation of the corresponding diketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion. The resulting product is then purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2,3-Dimethyl-1,4-butanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can yield more saturated alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride (SOCl2) for chlorination or tosyl chloride (TsCl) for tosylation.
Major Products
Oxidation: Formation of 2,3-dimethyl-1,4-butanedione.
Reduction: Production of more reduced alcohols or hydrocarbons.
Substitution: Generation of halogenated or tosylated derivatives.
Scientific Research Applications
(2R,3R)-2,3-Dimethyl-1,4-butanediol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving diols.
Medicine: Investigated for its potential in drug synthesis and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and plasticizers due to its diol functionality.
Mechanism of Action
The mechanism by which (2R,3R)-2,3-Dimethyl-1,4-butanediol exerts its effects depends on the specific reaction or application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with active sites of enzymes. In chemical synthesis, its hydroxyl groups participate in nucleophilic or electrophilic reactions, facilitating the formation of new bonds and functional groups.
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediol: Lacks the methyl groups, making it less sterically hindered and more flexible.
2,3-Butanediol: Contains hydroxyl groups on adjacent carbons but lacks the additional methyl groups.
1,3-Butanediol: Has hydroxyl groups on non-adjacent carbons, leading to different reactivity and applications.
Uniqueness
(2R,3R)-2,3-Dimethyl-1,4-butanediol is unique due to its specific stereochemistry and the presence of two methyl groups, which influence its reactivity and interactions in chemical and biological systems. This makes it particularly valuable in chiral synthesis and as a specialized intermediate in various industrial processes.
Properties
CAS No. |
127253-15-0 |
|---|---|
Molecular Formula |
C6H14O2 |
Molecular Weight |
118.17 g/mol |
IUPAC Name |
(2R,3R)-2,3-dimethylbutane-1,4-diol |
InChI |
InChI=1S/C6H14O2/c1-5(3-7)6(2)4-8/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI Key |
SKQUTIPQJKQFRA-WDSKDSINSA-N |
Isomeric SMILES |
C[C@@H](CO)[C@@H](C)CO |
Canonical SMILES |
CC(CO)C(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


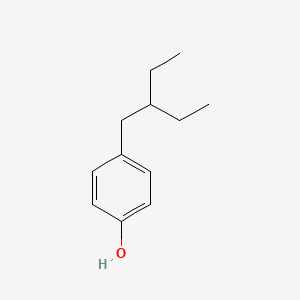
![Methyl 4'-amino-6-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14279124.png)
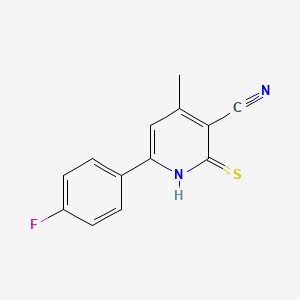
![Ethanone, 1-(4-bromophenyl)-2-[methyl(phenylmethyl)amino]-](/img/structure/B14279127.png)
![5-[(Propane-2-sulfonyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B14279130.png)
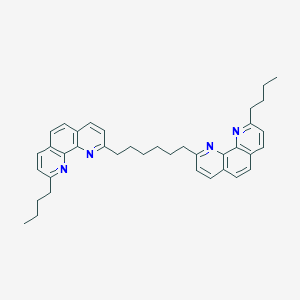
![2-{[(3-Ethenyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14279147.png)
![6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione](/img/structure/B14279154.png)

